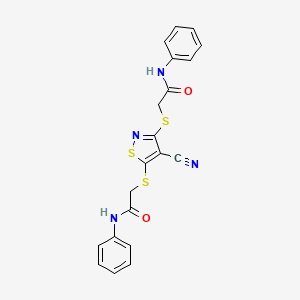![molecular formula C19H16ClN3O3 B11543599 2-Amino-5'-chloro-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11543599.png)
2-Amino-5'-chloro-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5'-chloro-7,7-diméthyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromène-4,3'-indole]-3-carbonitrile est un composé organique complexe appartenant à la classe des composés spiro. Ces composés sont caractérisés par une structure unique où deux cycles sont liés par un seul atome.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Amino-5'-chloro-7,7-diméthyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromène-4,3'-indole]-3-carbonitrile implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la condensation de la 2-amino-5-chlorobenzaldéhyde avec la dimédone en présence d'un catalyseur approprié. La réaction est effectuée sous reflux dans un solvant tel que l'éthanol ou le méthanol. Le produit intermédiaire est ensuite soumis à une cyclisation et à une formation de nitrile à l'aide de réactifs comme l'acétate d'ammonium et l'anhydride acétique.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'utilisation de systèmes automatisés pour l'ajout de réactifs et le contrôle de la température peut améliorer l'efficacité du processus de synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
2-Amino-5'-chloro-7,7-diméthyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromène-4,3'-indole]-3-carbonitrile subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former des dérivés oxo correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire des dérivés d'amines.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Halogénation à l'aide de chlore ou de brome en présence d'un catalyseur comme le chlorure de fer(III).
Principaux produits formés
Oxydation : Formation de dérivés oxo.
Réduction : Formation de dérivés d'amines.
Substitution : Formation de dérivés halogénés ou nitrés.
4. Applications de la recherche scientifique
2-Amino-5'-chloro-7,7-diméthyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromène-4,3'-indole]-3-carbonitrile a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel d'agent anticancéreux en raison de sa capacité à inhiber des enzymes spécifiques impliquées dans la prolifération des cellules cancéreuses.
Synthèse organique : Il sert de bloc de construction pour la synthèse de molécules plus complexes, notamment les produits pharmaceutiques et les produits agrochimiques.
Science des matériaux : La structure spiro unique confère des propriétés optiques et électroniques intéressantes, ce qui la rend utile dans le développement de semi-conducteurs organiques et de diodes électroluminescentes (LED).
5. Mécanisme d'action
Le mécanisme d'action du 2-Amino-5'-chloro-7,7-diméthyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromène-4,3'-indole]-3-carbonitrile implique son interaction avec des cibles moléculaires spécifiques. Dans les applications médicales, il est connu pour inhiber des enzymes telles que les tyrosine kinases, qui jouent un rôle crucial dans les voies de signalisation cellulaire. En se liant au site actif de ces enzymes, le composé perturbe la cascade de signalisation, ce qui conduit à l'inhibition de la croissance et de la prolifération des cellules cancéreuses.
Applications De Recherche Scientifique
2-Amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The unique spiro structure imparts interesting optical and electronic properties, making it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-Amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound disrupts the signaling cascade, leading to the inhibition of cancer cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Amino-5-chloro-N,3-diméthylbenzamide : Ce composé partage une structure aromatique similaire mais manque de configuration spiro.
Acide 2-amino-5-chloro-3-méthylbenzoïque : Un autre composé apparenté avec une structure plus simple, utilisé comme intermédiaire en synthèse organique.
Unicité
L'unicité du 2-Amino-5'-chloro-7,7-diméthyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromène-4,3'-indole]-3-carbonitrile réside dans sa configuration spiro, qui confère des propriétés chimiques et physiques distinctes. Cette structure améliore sa stabilité et sa réactivité, ce qui en fait un composé précieux dans diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C19H16ClN3O3 |
|---|---|
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
2'-amino-5-chloro-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carbonitrile |
InChI |
InChI=1S/C19H16ClN3O3/c1-18(2)6-13(24)15-14(7-18)26-16(22)11(8-21)19(15)10-5-9(20)3-4-12(10)23-17(19)25/h3-5H,6-7,22H2,1-2H3,(H,23,25) |
Clé InChI |
XWAVXXGMXXFKDC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(=O)C1)C3(C4=C(C=CC(=C4)Cl)NC3=O)C(=C(O2)N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543521.png)
![2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11543527.png)
![4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543538.png)
![5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11543551.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11543556.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11543563.png)
![3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11543565.png)
![4-bromo-2-methoxy-6-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11543567.png)

![N'-[(Z)-(Anthracen-9-YL)methylidene]-2-[(3-bromophenyl)amino]acetohydrazide](/img/structure/B11543581.png)

![(3E)-3-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B11543587.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11543607.png)
